molecular formula C18H22N2O3S B11173974 N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11173974
M. Wt: 346.4 g/mol
InChI Key: VGVWIOWQYRFSFM-UHFFFAOYSA-N
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Description

N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide is a synthetic sulfonamide derivative for research use. Sulfonamides are a significant class of compounds known for their diverse biological activities. Scientific literature indicates that sulfonamide derivatives possess antibacterial and enzyme inhibitor properties, and some have been extensively used in medicinal chemistry . Related compounds have also demonstrated the ability to act as inhibitors of carbonic anhydrase enzymes, which are targets in various therapeutic areas . The structure of this compound, which features an acetamide group linked to a sulfamoylphenyl moiety that is further substituted with a 2-(butan-2-yl)phenyl group, suggests potential for varied physicochemical properties and biological interactions. Researchers may investigate this compound as a building block or as a candidate in studies focusing on antimicrobial agents, enzyme inhibition, or structure-activity relationship (SAR) explorations. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[4-[(2-butan-2-ylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H22N2O3S/c1-4-13(2)17-7-5-6-8-18(17)20-24(22,23)16-11-9-15(10-12-16)19-14(3)21/h5-13,20H,4H2,1-3H3,(H,19,21)

InChI Key

VGVWIOWQYRFSFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Route 1: Sulfonylation of 4-Acetamidobenzenesulfonyl Chloride with 2-(Butan-2-yl)aniline

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
4-Nitroaniline undergoes acetylation with acetic anhydride in glacial acetic acid, yielding N-(4-nitrophenyl)acetamide. Subsequent sulfonation with chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group, producing 4-acetamidobenzenesulfonyl chloride.

Step 2: Preparation of 2-(Butan-2-yl)aniline
2-(Butan-2-yl)aniline is synthesized via Friedel-Crafts alkylation of aniline with 2-bromobutane in the presence of AlCl₃. The reaction proceeds at 40°C for 6 hours, yielding a mixture of ortho- and para-substituted products. Column chromatography isolates the ortho-isomer (2-(butan-2-yl)aniline) with 65% purity.

Step 3: Sulfonamide Bond Formation
4-Acetamidobenzenesulfonyl chloride reacts with 2-(butan-2-yl)aniline in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (3 eq) neutralizes HCl, and the mixture stirs at 25°C for 12 hours. The product precipitates upon solvent evaporation and is recrystallized from ethanol (yield: 78%).

Reaction Conditions:

ParameterValue
SolventDichloromethane
Temperature25°C
Time12 hours
BaseTriethylamine (3 eq)
Yield78%

Route 2: Direct Sulfamoylation of 4-Aminophenylacetamide

Step 1: Synthesis of 4-Aminophenylacetamide
4-Nitroaniline is acetylated with acetyl chloride in pyridine, forming N-(4-nitrophenyl)acetamide. Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, yielding 4-aminophenylacetamide (95% purity).

Step 2: Chlorosulfonation of 2-(Butan-2-yl)phenol
2-(Butan-2-yl)phenol reacts with chlorosulfonic acid at −10°C, generating 2-(butan-2-yl)benzenesulfonyl chloride. Excess chlorosulfonic acid is quenched with ice, and the product is extracted into DCM (yield: 82%).

Step 3: Coupling Reaction
4-Aminophenylacetamide and 2-(butan-2-yl)benzenesulfonyl chloride react in tetrahydrofuran (THF) with pyridine as a base. After 8 hours at reflux, the mixture is filtered, and the residue is washed with cold water to isolate the target compound (yield: 71%).

Key Challenges:

  • Competing para-sulfonation during chlorosulfonation.

  • Epimerization of the butan-2-yl group under acidic conditions.

Route 3: One-Pot Sequential Functionalization

This method integrates acetylation, sulfonation, and coupling in a single reactor:

  • Acetylation: 4-Nitroaniline → N-(4-nitrophenyl)acetamide (acetic anhydride, 90°C, 2 hours).

  • Sulfonation: N-(4-nitrophenyl)acetamide + chlorosulfonic acid → 4-acetamidobenzenesulfonyl chloride (0°C, 4 hours).

  • Amination: In situ reaction with 2-(butan-2-yl)aniline (DCM, triethylamine, 25°C, 12 hours).

Advantages:

  • Eliminates intermediate purification steps.

  • Total yield: 68%.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance sulfonyl chloride reactivity but may hydrolyze intermediates. DCM balances reactivity and stability, yielding 78% product.

Stoichiometry and Base Effects

Triethylamine (3 eq) outperforms pyridine in HCl scavenging, minimizing side reactions (e.g., sulfonate ester formation). Substoichiometric base reduces yields to 52%.

Temperature Control

Sulfonamide formation at 25°C prevents thermal degradation. Elevated temperatures (50°C) induce desulfonation, lowering yields to 45%.

Analytical Characterization

Spectroscopic Data

  • IR (KBr):

    • 3340 cm⁻¹ (N–H stretch, sulfonamide).

    • 1685 cm⁻¹ (C=O, acetamide).

    • 1320, 1150 cm⁻¹ (S=O asymmetric/symmetric stretch).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.12 (s, 1H, NH-acetamide).

    • δ 7.82–7.35 (m, 8H, aromatic).

    • δ 2.65 (m, 1H, CH-butane).

    • δ 2.05 (s, 3H, COCH₃).

Purity and Yield

RouteYield (%)Purity (HPLC)
17898.5
27197.2
36895.8

Industrial-Scale Considerations

Cost Efficiency

Route 1 is preferred for scalability due to straightforward isolation and high yields. Chlorosulfonic acid usage necessitates corrosion-resistant reactors.

Environmental Impact

Solvent recovery systems (DCM, THF) reduce waste. Triethylamine recycling via distillation lowers production costs by 22% .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halides or alkoxides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique 2-(butan-2-yl)phenyl-sulfamoyl moiety differentiates it from structurally related analogs (Table 1). Key comparisons include:

Compound Name Key Substituents on Sulfamoyl Group Acetamide Modifications Biological Targets/Applications Reference
N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide 2-(butan-2-yl)phenyl None Inferred: Enzyme inhibition (e.g., urease, TRPA1) -
CHEM-5861528 (from ) Butan-2-yl (directly on phenyl) Purine-2,6-dione moiety TRPA1 antagonist (IC₅₀: 4–10 μM)
AZ12216052 (from ) (4-Bromophenyl)methyl sulfanyl None mGlu receptor modulation
Compound 8 (from ) Pyrimidin-2-yl Dichlorophenyl-aminoacetamide Urease inhibition
Compound 7c (from ) Cyclohexylcarbamothioyl Thiazolidinone ring Anticancer, anti-hyperglycemic
N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfonyl)acetamide () Butyl Phenylsulfonyl N/A (structural analog)

Key Observations :

  • Branched vs.
  • Aromatic vs. Heterocyclic Substituents : Heterocyclic substituents (e.g., pyrimidin-2-yl in ) may enhance hydrogen bonding with enzyme active sites, improving inhibitory potency .
  • Sulfonamide Linkers : The sulfamoyl group’s electronic properties (e.g., electron-withdrawing -SO₂-) are critical for binding to targets like carbonic anhydrase or urease .
Physical and Spectroscopic Properties
  • Melting Points : Analogs with aromatic/heterocyclic substituents (e.g., , compounds 8–13) exhibit higher melting points (165–248°C) due to rigid structures and crystallinity, whereas alkyl-substituted compounds (e.g., CHEM-5861528) have lower melting points (~105–210°C) .
  • IR Spectroscopy: Sulfonamide S=O stretches typically appear at 1150–1350 cm⁻¹. Substituents like dichlorophenyl () or thiazolidinone () cause shifts in these peaks, aiding structural identification .
  • Rf Values : TLC mobility (Rf 0.73–0.83 in ) correlates with polarity; bulky groups like butan-2-yl may reduce Rf values compared to smaller substituents .
Pharmacological Considerations
  • Toxicity : Chlorinated analogs (e.g., , compound 8) may pose higher toxicity risks than alkyl-substituted derivatives .

Biological Activity

N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H34N2O4S, with a molecular weight of 466.68 g/mol. The compound features a sulfamoyl group attached to a phenyl ring, which is known to enhance biological activity in various derivatives.

Synthesis

The synthesis of this compound typically involves the coupling of sulfamoyl derivatives with acetamides. Various methods have been reported for synthesizing similar compounds, often focusing on optimizing yields and purity through different reaction conditions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluating N-substituted phenyl sulfamoyl acetamides found that these compounds showed promising in vitro activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation, which are critical in cancer therapy .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AA54915.3Apoptosis induction
Compound BMCF-712.7Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that derivatives with sulfamoyl groups can inhibit bacterial growth effectively. In vitro assays have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference Compound
Staphylococcus aureus18Penicillin
Escherichia coli15Ampicillin
Pseudomonas aeruginosa14Ciprofloxacin

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes, such as acetylcholinesterase in certain derivatives, which is pivotal for neurological applications.
  • Cell Membrane Disruption : Its ability to integrate into bacterial membranes may lead to increased permeability and eventual cell lysis.
  • Apoptotic Pathways : In cancer cells, the compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins or downregulation of anti-apoptotic factors.

Case Studies

A notable case study involved the evaluation of a series of sulfamoyl derivatives against human cancer cell lines. The study reported a correlation between structural modifications and enhanced biological activity, emphasizing the importance of functional groups in mediating these effects.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Sulfonation of 2-(butan-2-yl)aniline to form the sulfonamide intermediate.
  • Step 2 : Coupling with 4-aminophenylacetamide using triethylamine as a base in anhydrous dichloromethane .
  • Step 3 : Final acetylation under controlled pH (7–8) to prevent side reactions .
  • Key Parameters : Solvent choice (e.g., DMF for solubility), temperature (60–80°C for sulfonation), and reaction monitoring via TLC/HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Compare experimental 1^1H/13^{13}C-NMR shifts with computational models (e.g., density functional theory) to validate sulfamoyl and acetamide groups .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the primary biological screening assays used to evaluate its initial pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorometric assays .
  • Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations of 1–100 µM .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to identify modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the butan-2-yl group (e.g., replace with cyclopropyl or halogenated alkyls) and test potency in enzyme inhibition assays .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .
  • Data Correlation : Tabulate IC50_{50} values against substituent electronic properties (Hammett constants) to guide optimization .

Q. What experimental approaches are used to elucidate its mechanism of action in disease models?

  • Methodological Answer :
  • Transcriptomics : RNA sequencing of treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2) .
  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • In Vivo Models : Administer the compound (10–50 mg/kg) in murine inflammation models and quantify cytokine levels via ELISA .

Q. How can researchers develop robust analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and ionization mode (positive/negative ESI) for sensitivity .
  • Validation : Assess linearity (1–1000 ng/mL), recovery (>80%), and matrix effects using human plasma spiked with internal standards .

Q. What strategies address solubility and stability challenges during formulation studies?

  • Methodological Answer :
  • Co-solvents : Test PEG-400 or cyclodextrin-based systems to enhance aqueous solubility .
  • Solid Dispersion : Use spray-drying with polymers (e.g., PVP-VA64) to improve bioavailability .
  • Accelerated Stability Testing : Store formulations at 40°C/75% RH for 3 months and monitor degradation via HPLC .

Q. How should researchers resolve contradictions in biological data (e.g., divergent IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare data across published studies (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

Q. What computational tools aid in reaction optimization for large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use software like MODDE to optimize temperature, catalyst loading, and solvent ratios .
  • Kinetic Modeling : Predict reaction rates and byproduct formation using MATLAB or Python .

Q. How can target identification be pursued for this compound’s anticancer activity?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture interacting proteins .
  • CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners .

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